3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Scientific Research Applications
Synthesis of Insecticides
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a derivative of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, is an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Niu Wen-bo, 2011).
Development of Kinase-Focused Libraries for Cancer Drug Targets
The compound and its derivatives are explored for drug discovery, especially in creating libraries of compounds for screening against kinases and other cancer drug targets (L. Smyth et al., 2010).
Synthesis of Polyheterocyclic Ring Systems
Derivatives of this compound are used as precursors for constructing new polyheterocyclic ring systems with potential applications in various fields including materials science and pharmaceuticals (E. Abdel‐Latif et al., 2019).
Analgesic and Anti-inflammatory Drug Synthesis
Some derivatives of this compound have shown promising results in the synthesis of analgesic and anti-inflammatory drugs (Kantlam Chamakuri et al., 2016).
Synthesis of Novel Nucleosides
The compound is used in the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, evaluated for biological activities against viruses and tumor cells (Y. Sanghvi et al., 1989).
Preparation of Antibacterial and Antioxidant Compounds
Derivatives of this compound have been synthesized and evaluated as potential antibacterial and antioxidant agents (Hiren H. Variya et al., 2019).
Synthesis of Heterocycle-Fused Oxazepines
This compound is also involved in the preparation of diverse heterocycle-fused 1,4-oxazepines, which are important in medicinal chemistry (A. Sapegin et al., 2015).
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a manner that leads to significant inhibitory activity .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts .
Properties
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAGTLJGOBGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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